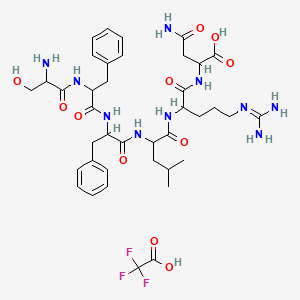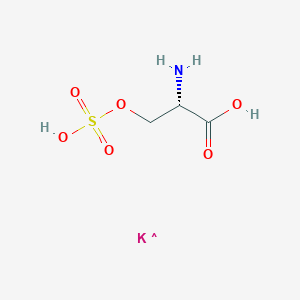
Dansyl-d,l-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dansyl-d,l-isoleucine is a derivative of isoleucine, an essential amino acid, which has been modified by the addition of a dansyl group. The dansyl group, or 5-dimethylaminonaphthalene-1-sulfonyl, is a fluorescent moiety that is often used in biochemical applications for labeling and detection purposes. This compound is particularly useful in the study of amino acids, peptides, and proteins due to its fluorescent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dansyl-d,l-isoleucine typically involves the reaction of dansyl chloride with d,l-isoleucine. The reaction is carried out in an alkaline medium, often using sodium carbonate as a base. The general reaction conditions include:
Solvent: Acetonitrile or methanol
Temperature: Room temperature
Reaction Time: Approximately 60 minutes
The reaction proceeds as follows:
- Dissolve d,l-isoleucine in a suitable solvent.
- Add sodium carbonate to maintain an alkaline pH.
- Slowly add dansyl chloride to the reaction mixture.
- Stir the mixture at room temperature for 60 minutes.
- Purify the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Automated Systems: Automated systems for precise addition of reagents and control of reaction conditions.
Purification: Industrial chromatography systems for purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dansyl-d,l-isoleucine can undergo various chemical reactions, including:
Substitution Reactions: The dansyl group can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions
Major Products
Substitution: Formation of new dansyl derivatives
Oxidation: Formation of oxidized dansyl compounds
Hydrolysis: Release of free dansyl group and isoleucine
Applications De Recherche Scientifique
Dansyl-d,l-isoleucine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in chromatographic analysis of amino acids and peptides.
Biology: Employed in the study of protein structure and function through fluorescence labeling.
Medicine: Utilized in diagnostic assays to detect and quantify amino acids in biological samples.
Industry: Applied in the quality control of pharmaceuticals and food products through fluorescence-based detection methods.
Mécanisme D'action
The primary mechanism of action of dansyl-d,l-isoleucine involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits light at a longer wavelength, making it detectable using fluorescence spectroscopy. This property allows researchers to track and quantify the presence of the compound in various samples. The molecular targets include amino acids, peptides, and proteins, where the dansyl group binds to free amine groups, enabling their detection and analysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dansyl-l-alanine
- Dansyl-l-valine
- Dansyl-l-leucine
Comparison
Dansyl-d,l-isoleucine is unique due to its specific structure and the presence of the isoleucine moiety. Compared to other dansylated amino acids, it offers distinct advantages in terms of:
- Fluorescence Intensity : Higher fluorescence intensity compared to some other dansylated amino acids.
- Binding Specificity : Specific binding to isoleucine residues in peptides and proteins.
- Versatility : Broad range of applications in different fields of research.
Propriétés
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-5-12(2)17(18(21)22)19-25(23,24)16-11-7-8-13-14(16)9-6-10-15(13)20(3)4/h6-12,17,19H,5H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTOKQLVHXSRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)



![4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt](/img/structure/B12324379.png)

